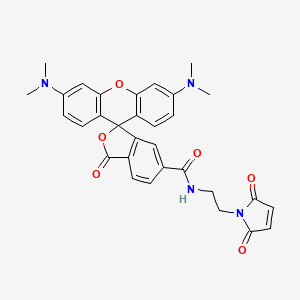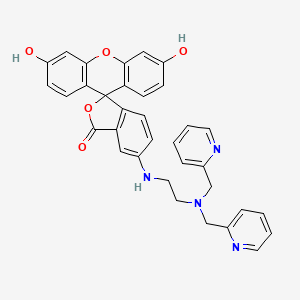
NOP agonist-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NOP agonist-1 is a compound that selectively activates the nociceptin/orphanin FQ peptide receptor, also known as the NOP receptor. This receptor is a member of the opioid receptor family but is distinct from conventional opioid receptors. This compound has garnered significant interest due to its potential therapeutic applications, particularly in pain management and neurological disorders .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of NOP agonist-1 typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the use of piperidine derivatives, which are then subjected to various chemical transformations to achieve the desired structure. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves the use of industrial-grade equipment and reagents to ensure consistency and efficiency. The process is optimized for scalability, cost-effectiveness, and adherence to regulatory standards .
Analyse Chemischer Reaktionen
Types of Reactions: NOP agonist-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like halides, electrophiles like alkyl halides, and catalysts to facilitate the reaction
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
NOP agonist-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the NOP receptor and its interactions with other molecules.
Biology: Investigated for its role in modulating various physiological processes, including pain perception, stress response, and immune function.
Medicine: Explored as a potential therapeutic agent for conditions such as chronic pain, anxiety, depression, and substance abuse disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control and regulatory testing .
Wirkmechanismus
NOP agonist-1 exerts its effects by binding to the NOP receptor, a G protein-coupled receptor. Upon binding, it activates Gi/o proteins, leading to the inhibition of adenylate cyclase and a subsequent decrease in cyclic adenosine monophosphate (cAMP) levels. This results in the modulation of ion channels, including the opening of potassium channels and the closing of calcium channels, ultimately leading to reduced neuronal excitability and pain perception .
Vergleich Mit ähnlichen Verbindungen
Nociceptin/Orphanin FQ: The endogenous ligand for the NOP receptor, with similar but not identical effects.
Cebranopadol: A mixed NOP and mu-opioid receptor agonist with potent analgesic properties.
AT-121: A bifunctional NOP and mu-opioid receptor agonist with reduced side effects compared to traditional opioids .
Uniqueness: NOP agonist-1 is unique in its high selectivity for the NOP receptor, which allows for targeted modulation of specific physiological processes without the broad range of effects seen with other opioid receptor agonists. This selectivity makes it a valuable tool in both research and therapeutic contexts .
Eigenschaften
Molekularformel |
C22H34N2 |
|---|---|
Molekulargewicht |
326.5 g/mol |
IUPAC-Name |
1-[1-(4-propan-2-ylcyclohexyl)piperidin-4-yl]-2,3-dihydroindole |
InChI |
InChI=1S/C22H34N2/c1-17(2)18-7-9-20(10-8-18)23-14-12-21(13-15-23)24-16-11-19-5-3-4-6-22(19)24/h3-6,17-18,20-21H,7-16H2,1-2H3 |
InChI-Schlüssel |
FALYKCYWERAVPH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1CCC(CC1)N2CCC(CC2)N3CCC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Butanedioic acid, 1-[(1R)-2-[[(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl]oxy]-1-[(S)-(benzoylamino)phenylmethyl]-2-oxoethyl] 4-(2,5-dioxo-1-pyrrolidinyl) ester](/img/structure/B11928639.png)
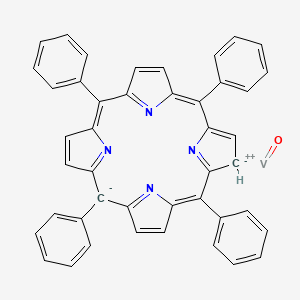

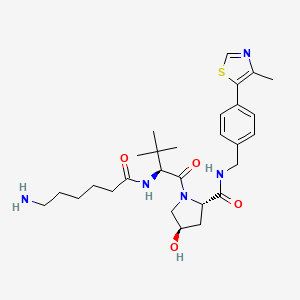
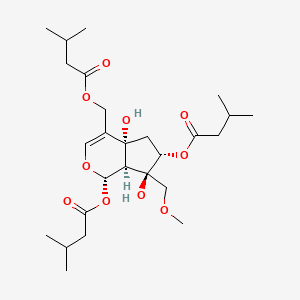
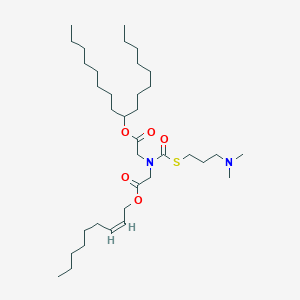


![[(3aR,4R,6E,9R,10Z,11aR)-9-acetyloxy-6-(hydroxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B11928675.png)
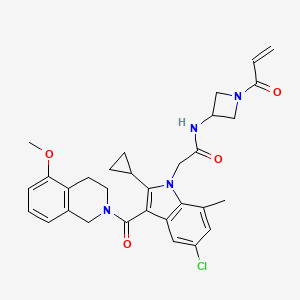

![4-[(3aR)-6-chloro-8-fluoro-10-oxo-2-prop-2-enoyl-1,3,3a,4-tetrahydroimidazo[5,1-c][1,4]benzoxazepin-7-yl]-2-amino-7-fluoro-1-benzothiophene-3-carbonitrile](/img/structure/B11928694.png)
